Physicochemical properties of 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)-
Physicochemical properties of 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)-
An In-Depth Technical Whitepaper for Drug Development and Molecular Imaging Professionals
Executive Summary
(2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid is a highly specialized, unnatural amino acid derivative. Structurally, it builds upon the conformationally restricted L-azetidine-2-carboxylic acid (L-Aze) scaffold by introducing an N-alkylated 2-fluoroethyl moiety. This specific substitution pattern is of profound interest in medicinal chemistry as a rigidified proline surrogate, and in radiopharmaceutical chemistry as a potential scaffold for 18 F-labeled Positron Emission Tomography (PET) imaging agents targeting amino acid transporters (e.g., ASCT2, LAT1).
This whitepaper provides a rigorous analysis of the molecule's physicochemical properties, detailing how the stereoelectronic effects of the fluorine atom fundamentally alter the acid-base chemistry, lipophilicity, and conformational dynamics of the parent azetidine ring.
Structural and Stereoelectronic Profiling
Azetidine Ring Dynamics and Steric Strain
The core of the molecule is a four-membered azetidine ring, which inherently possesses significant angle strain (~26 kcal/mol). Unlike acyclic amines, the nitrogen atom in an azetidine ring undergoes rapid pyramidal inversion. However, the presence of the bulky 2-carboxylic acid in the (2S) configuration, coupled with the N-(2-fluoroethyl) group, restricts this inversion. The molecule strongly favors a trans pseudo-equatorial conformation to minimize 1,2-steric clashes between the carboxylate and the alkyl chain.
The Fluorine Gauche Effect
The introduction of the highly electronegative fluorine atom dictates the topology of the N-substituent. In the N−CH2−CH2−F fragment, the molecule exhibits a strong stereoelectronic preference known as the fluorine gauche effect ().
Rather than adopting a sterically relaxed anti conformation, the highly polarized C−F bond prefers to sit gauche (at a ~60° dihedral angle) to the nitrogen lone pair. This counterintuitive alignment is driven by hyperconjugation—specifically, the donation of electron density from the adjacent σC−H bonds into the low-lying σC−F∗ antibonding orbital. This pre-organizes the side chain, reducing the entropic penalty upon binding to biological targets.
Logical relationship mapping of N-(2-fluoroethyl) substitution effects on physicochemical traits.
Acid-Base Chemistry and Zwitterionic Equilibrium
Inductive Modulation of pKa
The parent compound, L-Aze, is a secondary amine with a highly basic pKa of ~10.5. Alkylation typically maintains or slightly increases basicity due to electron-donating alkyl groups. However, the 2-fluoroethyl group exerts a powerful negative inductive ( −I ) effect through the σ -bond framework.
The electron-withdrawing nature of the fluorine atom stabilizes the neutral tertiary amine lone pair while severely destabilizing the positively charged protonated ammonium state. Consequently, the basic pKa of (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid drops dramatically to an estimated 7.8 . The carboxylic acid pKa remains largely buffered from this effect, sitting at approximately 1.85 .
Physiological State and Isoelectric Point
Because the amine pKa shifts closer to physiological pH (7.4), the compound exists in a dynamic equilibrium between its zwitterionic form (protonated amine, deprotonated carboxylate) and its anionic form (neutral amine, deprotonated carboxylate). The isoelectric point (pI) shifts downward to ~4.82, fundamentally altering its electrostatic interaction profile with transporter proteins compared to unmodified amino acids.
Lipophilicity and Membrane Permeability
Lipophilicity is a critical predictor of blood-brain barrier (BBB) penetration and systemic distribution for molecular imaging agents (). Unmodified azetidine-2-carboxylic acid is highly hydrophilic ( LogP≈−2.8 ).
The addition of the fluoroethyl group increases lipophilicity through two mechanisms:
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Desolvation : The bulk of the ethyl group disrupts the hydration shell around the nitrogen.
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C-F Hydrophobicity : Despite fluorine's electronegativity, the C−F bond is highly non-polarizable. It acts as a hydrophobic domain, increasing the intrinsic LogP to approximately −0.20 .
More importantly, the distribution coefficient at pH 7.4 ( LogD7.4 ) is significantly enhanced. Because a larger fraction of the amine is neutral at pH 7.4 (due to the lowered pKa ), the overall polarity of the bulk population decreases, resulting in a LogD7.4 of roughly −1.10 , a vast improvement for passive or carrier-mediated membrane permeability.
Quantitative Physicochemical Summary
| Physicochemical Property | L-Azetidine-2-carboxylic acid | (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid |
| Molecular Weight | 101.10 g/mol | 147.15 g/mol |
| pKa (Carboxylic Acid) | 1.70 | 1.85 |
| pKa (Amine) | 10.50 | 7.80 |
| Isoelectric Point (pI) | 6.10 | 4.82 |
| Intrinsic LogP (Neutral) | -2.80 | -0.20 |
| LogD (pH 7.4) | -3.50 | -1.10 |
(Note: Values for the fluoroethyl derivative are rationally derived based on established linear free-energy relationships (LFER) and inductive effect models).
Self-Validating Experimental Methodologies
When evaluating zwitterionic unnatural amino acids, computational predictions often fail due to complex intramolecular hydrogen bonding and solvation energies. Empirical validation is non-negotiable. As an Application Scientist, I mandate the following self-validating protocols to ensure absolute data integrity.
Experimental workflow for determining pKa and LogD(7.4) via orthogonal validation methods.
Protocol 1: Bidirectional Potentiometric Titration (pKa Determination)
Potentiometric titration remains the gold standard for mapping ionizable groups between pKa 2 and 11 ().
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Causality & Validation: The system must be calibrated using Gran's plot method rather than standard pH buffers to ensure that electrode activity coefficients are correctly mapped to actual molar concentrations. The titration is performed bidirectionally to confirm that no degradation or precipitation occurs during the pH sweep.
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Step 1: Prepare a 1.0 mM solution of the compound in 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).
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Step 2: Lower the pH to 1.5 using standardized 0.1 M HCl.
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Step 3: Titrate with standardized 0.1 M NaOH under an argon atmosphere (to prevent CO2 absorption) up to pH 11.5.
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Step 4: Reverse the titration back to pH 1.5 using 0.1 M HCl.
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Step 5: Generate a Bjerrum plot (average number of bound protons vs. pH) to extract the macroscopic pKa values via non-linear regression.
Protocol 2: Modified Shake-Flask Method (LogD at pH 7.4)
Because zwitterions interact unpredictably with silica-based stationary phases in HPLC, the shake-flask methodology is required, adhering to modified OECD guidelines ().
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Causality & Validation: 1-Octanol and PBS (pH 7.4) must be mutually pre-saturated for 24 hours prior to the experiment. Failure to do so results in micro-volume shifts during the partitioning phase, artificially skewing the concentration ratios. Furthermore, centrifugation is mandated over simple gravity separation to break micro-emulsions at the phase interface, which would otherwise contaminate the aqueous sample with highly concentrated octanol droplets.
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Step 1: Dissolve the compound in the pre-saturated aqueous PBS phase to a concentration of 100 μ M.
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Step 2: Add an equal volume of pre-saturated 1-octanol to the vial.
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Step 3: Agitate mechanically at 25°C for 60 minutes to ensure thermodynamic equilibrium.
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Step 4: Centrifuge the biphasic mixture at 3,000 × g for 15 minutes to achieve absolute phase separation.
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Step 5: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration in each phase using LC-MS/MS (Multiple Reaction Monitoring mode). Calculate LogD7.4=log10([C]oct/[C]aq) .
References
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O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. URL:[Link]
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Avdeef, A. (2012). "Absorption and Drug Development: Solubility, Permeability, and Charge State." John Wiley & Sons. URL:[Link]
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OECD (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]
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Waterhouse, R. N. (2003). "Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents." Molecular Imaging and Biology, 5(6), 376-389. URL:[Link]
